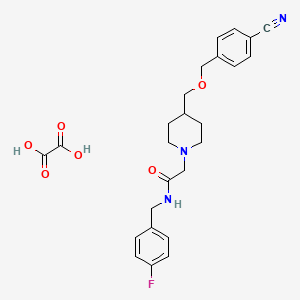
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate is a synthetic molecule that appears to be designed for biological activity, given the presence of functional groups such as the cyanobenzyl and fluorobenzyl moieties, which are often seen in pharmacologically active compounds. While the specific papers provided do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives involves the creation of an indole core and subsequent introduction of cyano and halogen groups . Similarly, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides includes indolization under Fischer conditions and amidification . The synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime involves the reaction of an oxime with a chloromethylpyridine . These methods suggest that the synthesis of the compound would likely involve the formation of a piperidinyl core, followed by the attachment of the cyanobenzyl and fluorobenzyl groups through appropriate linking reactions.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of aromatic rings, heterocycles, and various substituents that influence the overall conformation and reactivity. For example, the crystal structure of a related piperidinone oxime compound shows a nonplanar arrangement with a chair conformation of the piperidine ring . This information suggests that the molecular structure of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate would also be nonplanar with potential conformational flexibility due to the piperidine ring.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures can be inferred from their functional groups. The presence of cyano and ester groups in the cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives indicates potential reactivity in nucleophilic addition or substitution reactions . The oxime group in the piperidinone oxime compound suggests the possibility of reactions such as Beckmann rearrangement or conversion to amides . Therefore, the compound may undergo similar reactions due to the presence of the acetamide group and other reactive moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For instance, the crystal structure analysis provides insights into the density and molecular geometry . The introduction of halogen and lipophilic groups can influence the lipophilicity and potentially the biological activity of the compound . The presence of aromatic and heteroaromatic rings suggests that the compound may have significant UV-Vis absorbance, which could be relevant for spectroscopic detection and analysis.
Scientific Research Applications
Synthesis and Biological Evaluation : An analog of this compound, 1-(4-fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (4-FDP), was synthesized and evaluated for its potential in vivo studies of acetylcholinesterase (AChE). Despite its potent in vitro biological activity, it demonstrated nonspecific distribution in brain regions in mice, suggesting it may not be suitable for in vivo AChE studies (Lee et al., 2000).
Radiosynthesis for NR2B NMDA Receptor Antagonist : Another derivative, N-[4-(4-fluorobenzyl)piperidin-1-yl]-N′-(2-oxo-1,3-dihydrobenzimidazol-5-yl)oxamide, was synthesized for in vivo imaging of the NR2B NMDA receptor system. This compound demonstrated high affinity and selectivity for NR2B receptors, making it a potential agent for positron emission tomography imaging (Labas et al., 2009).
Oxindole Synthesis via Palladium-catalyzed CH Functionalization : In the context of medicinal chemistry synthesis, methods involving palladium-catalyzed CH functionalization were used to synthesize related compounds, highlighting the versatility of this chemical framework in synthetic organic chemistry (Magano et al., 2014).
Antipsychotic Potential : Conformationally restricted butyrophenones, including compounds with a structure similar to the queried compound, were evaluated as antipsychotic agents. Some derivatives showed selectivity for 5-HT(2A) receptors and suggested effectiveness as neuroleptic drugs (Raviña et al., 2000).
Synthesis and Bioactivity of Piperidine Derivatives : A novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized and characterized. It exhibited broad inhibitory activities toward fungi, indicating its potential in antimicrobial applications (Xue Si-jia, 2011).
properties
IUPAC Name |
2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2.C2H2O4/c24-22-7-5-19(6-8-22)14-26-23(28)15-27-11-9-21(10-12-27)17-29-16-20-3-1-18(13-25)2-4-20;3-1(4)2(5)6/h1-8,21H,9-12,14-17H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHHOLRSLZMRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-(4-fluorobenzyl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]disulfanyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2507845.png)

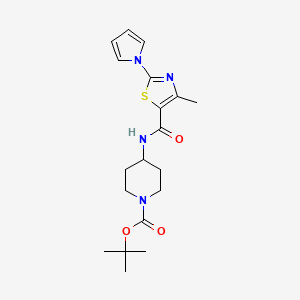
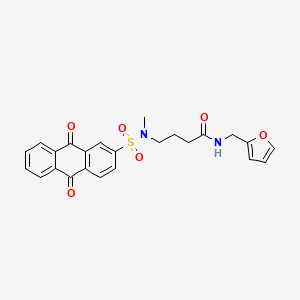
![3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507852.png)
![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)
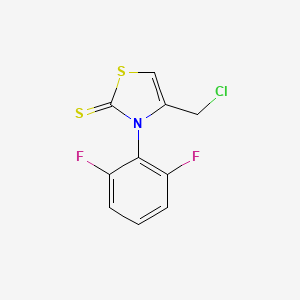
![(3,4-Dimethoxyphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2507862.png)

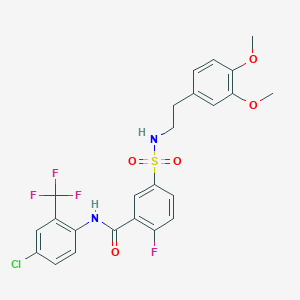
![(2,2-Difluorospiro[2.3]hexan-1-yl)methanesulfonyl chloride](/img/structure/B2507866.png)